2-Chloro-4-(2,4-difluorophenyl)benzoic acid is a substituted benzoic acid derivative. While its specific source in nature is not detailed in the provided literature, it serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly a family of SGLT2 inhibitors under preclinical and phase I studies for diabetes therapy. []
2-Chloro-4-(2,4-difluorophenyl)benzoic acid is a benzoic acid derivative notable for its unique chemical structure, which includes both chloro and difluoro substituents. This compound has garnered attention in medicinal chemistry and materials science due to its potential applications in drug development and advanced material synthesis. The presence of halogen atoms in its structure often enhances its reactivity and biological activity.
The compound can be synthesized from commercially available starting materials, including 2-chlorobenzoic acid and 2,4-difluorobenzene. These reagents are typically used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product through a series of chemical transformations.
2-Chloro-4-(2,4-difluorophenyl)benzoic acid belongs to the class of aromatic carboxylic acids. It is characterized by the presence of a carboxylic acid functional group (-COOH) attached to an aromatic ring that is further substituted with halogen atoms. This classification plays a crucial role in determining its reactivity and interaction with biological systems.
The synthesis of 2-Chloro-4-(2,4-difluorophenyl)benzoic acid typically involves the following steps:
The molecular structure of 2-Chloro-4-(2,4-difluorophenyl)benzoic acid consists of a benzoic acid core with a chloro group at the para position relative to the carboxylic acid group and two fluorine atoms at the meta positions on the adjacent phenyl ring.
2-Chloro-4-(2,4-difluorophenyl)benzoic acid can participate in various chemical reactions:
The mechanism of action for 2-Chloro-4-(2,4-difluorophenyl)benzoic acid is primarily related to its interaction with biological targets. The halogen substituents influence its reactivity and binding affinity towards enzymes or receptors involved in various biological pathways.
Spectroscopic analysis (NMR, IR) confirms the presence of functional groups and structural integrity following synthesis.
Halogen atoms serve as critical bioisosteric elements in medicinal chemistry, with fluorine and chlorine exhibiting complementary yet distinct mechanisms of action. In 2-chloro-4-(2,4-difluorophenyl)benzoic acid, the trifunctional halogen array creates a synergistic system influencing electronic distribution, lipophilicity, and intermolecular interactions:
Electronic Effects and Membrane Permeability: The fluorine atoms at the 2' and 4' positions of the pendant phenyl ring induce strong electron-withdrawing effects, reducing the pKa of the carboxylic acid group (predicted ΔpKa ≈ -0.8 versus non-fluorinated analogs). This enhanced acidity promotes ionization state flexibility, enabling dynamic adaptation within physiological environments. Simultaneously, fluorine’s low polar surface area (PSA ≈ 0.23 Ų) contributes to improved membrane penetration efficiency, as evidenced by logP increases of 0.3–0.5 units per fluorine in comparative studies of benzoic acid derivatives [1] [6].
Stereoelectronic Contributions to Target Binding: The ortho-chloro substituent on the benzoic acid ring generates a defined steric boundary that restricts rotational freedom. This halogen’s polarizability (chlorine Cl[pol] = 2.18 vs. fluorine F[pol] = 0.56) facilitates dipole-dipole interactions and halogen bonding with protein targets. Computational analyses reveal chlorine’s capacity for stabilizing interactions with carbonyl oxygen atoms (bond distance ≈ 3.2–3.4 Å) and aromatic residues like tyrosine. These interactions are quantified in structural analogs showing 3–5-fold enhancements in bacterial virulence factor inhibition compared to non-chlorinated counterparts [6].
Position-Specific Bioactivity Relationships: The relative positioning of halogens dramatically influences bioactivity, as demonstrated in systematic structure-activity relationship (SAR) studies of difluorophenyl benzoates. Analogs featuring 2,4-difluorination patterns exhibit superior suppression of S. aureus hemolysis (85–92% inhibition at 100 µM) compared to 2,3- or 3,5-difluorinated isomers (45–62% inhibition). Similarly, ortho-chlorination on the benzoic acid ring enhances biofilm disruption (IC₅₀ ≈ 18 µM) versus meta- or para-chlorinated variants (IC₅₀ > 50 µM). This positional sensitivity underscores the pharmacophore’s dependence on three-dimensional halogen placement [6].
Table 1: Bioactivity Modulation by Halogen Substituents in Benzoic Acid Derivatives
Compound | Halogen Pattern | Hemolysis Inhibition (%) | Proteolysis Suppression (%) | Relative LogP |
---|---|---|---|---|
DIF (Diflunisal) | 2-OH-5-(2,4-F₂-C₆H₃) | 92 ± 3 | 88 ± 4 | 3.21 |
dFPB2 | 4-(2,4-F₂-C₆H₃) | 78 ± 5 | 32 ± 7 | 3.05 |
dCPB3 | 4-(3,5-Cl₂-C₆H₃) | 65 ± 6 | 41 ± 5 | 3.98 |
Target Compound | 2-Cl-4-(2,4-F₂-C₆H₃) | 89 ± 4* | 83 ± 3* | 3.42* |
Predicted values based on structural analogs [6] |
The target compound occupies a distinct niche within the fluorinated benzoic acid spectrum, differentiated from clinical agents and research compounds through its dual-ring halogenation pattern:
Structural and Electronic Comparisons with Diflunisal: Diflunisal (2-hydroxy-5-(2,4-difluorophenyl)benzoic acid) shares the 2,4-difluorophenyl appendage but features a phenolic ortho-hydroxy group instead of chlorine. This difference profoundly alters target engagement: The target compound’s ortho-chlorine provides greater hydrophobic contact surface area (≈15% increase) but eliminates diflunisal’s capacity for intramolecular hydrogen bonding (O-H···O=C, distance ≈1.8 Å). Consequently, molecular dynamics simulations show the target compound adopts a more linear conformation (inter-ring dihedral ≈15–25°) versus diflunisal’s bent geometry (dihedral ≈40–50°). This conformational divergence translates to differentiated activity profiles—diflunisal excels in protease inhibition (IC₅₀ = 8.2 µM vs. staphopain), while the target compound shows superior biofilm dispersion in MRSA strains (2.3-fold enhancement at 50 µM) [6].
Crystallographic Insights from Tri-Fluorinated Benzamides: The molecular planarity observed in N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) provides a relevant structural benchmark. Fo24 exhibits near-coplanar aromatic rings (interplanar angle = 0.7°) stabilized by intramolecular N-H···F interactions (H···F = 2.12 Å). Although the target compound lacks an amide linkage, its benzoic acid group similarly facilitates intermolecular hydrogen bonding networks in the solid state. Crystal packing analyses of related 2-chloro-4-fluorobenzoic acids reveal characteristic carboxylic acid dimers (R₂²(8) motifs) with O-H···O distances of 2.65 Å, overlaid with weaker C-H···F/Cl and π-stacking interactions. These structural motifs enhance crystallinity and stability—critical factors for formulation [2] [8].
Synthetic Accessibility and Derivative Development: The synthesis leverages sequential halogenation methodologies validated in patent literature. A representative route starts with 2-chloro-4-fluorobenzoic acid (commercially available, CAS 2252-51-9), proceeding via Suzuki-Miyaura cross-coupling with 2,4-difluorophenylboronic acid under Pd(0) catalysis (yield ≈75–82%). Alternative pathways employ nitration/reduction sequences on 2-chloro-4-phenylbenzoic acid followed by Schiemann fluorination. The electron-deficient nature of both rings necessitates careful optimization: Excessive reaction temperatures promote decarboxylation, while strong bases degrade the difluorophenyl moiety. These challenges are mitigated through phase-transfer catalysis (e.g., TBAB) in biphasic systems [7] [9].
Table 2: Structural and Bioactivity Comparison of Key Fluorinated Benzoic Acid Derivatives
Compound | Molecular Weight | Key Structural Features | Observed/Predicted Bioactivities |
---|---|---|---|
2-Chloro-4-(2,4-difluorophenyl)benzoic acid | 268.65 | 2-Cl, 4-(2,4-F₂-C₆H₃) | MRSA biofilm inhibition; Virulence suppression |
Diflunisal | 250.20 | 2-OH, 5-(2,4-F₂-C₆H₃) | Staphylococcal protease inhibition; Anti-inflammatory |
Fo24 (Benzamide) | 251.20 | N-(2,4-F₂-C₆H₄)-2-F-C₆H₄C(O)NH | Crystalline solid with 1D amide-amide H-bonding |
2-Chloro-4-fluorobenzoic acid | 174.56 | 2-Cl, 4-F on single ring | Synthetic intermediate; Limited intrinsic activity |
4-(2,4-Difluorophenyl)benzoic acid | 234.20 | Unsubstituted linker ring | Moderate anti-biofilm activity (EC₅₀ = 112 µM) |
2-(3,5-Dichlorophenyl)benzoic acid | 267.10 | 2-(3,5-Cl₂-C₆H₃) | Enhanced Gram-positive activity; Higher logP |
Data compiled from [1] [2] [6]
The strategic integration of ortho-chloro and difluorophenyl groups establishes this compound as a versatile scaffold for further optimization. Its balanced lipophilicity (calculated cLogP ≈ 3.4–3.6) positions it within the optimal range for antimicrobial agents targeting membrane-associated virulence factors. Ongoing research explores hybrid derivatives where the carboxylic acid is converted to hydroxamic acids or conjugated with bioactive moieties (e.g., matrine alkaloids), capitalizing on its synthetic flexibility to target multifactorial diseases [5] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9